2-Hydroxybenzimidamide Hydrochloride: Synthesis, Physicochemical Profiling, and Advanced Applications in Heterocyclic Chemistry
2-Hydroxybenzimidamide Hydrochloride: Synthesis, Physicochemical Profiling, and Advanced Applications in Heterocyclic Chemistry
Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for complex heterocycle synthesis. 2-Hydroxybenzimidamide hydrochloride (often referred to as 2-hydroxybenzamidine HCl or salicylamidine hydrochloride) stands out as a highly versatile synthon. Characterized by the ortho-relationship between a nucleophilic phenolic hydroxyl group and an electrophilic/nucleophilic amidine moiety, this compound serves as a critical precursor in the development of advanced materials (e.g., UV-absorbing triazines) and novel therapeutics (e.g., antitubercular pyrimidinones). This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic pathways.
Part 1: Quantitative Physicochemical Profiling
Understanding the fundamental properties of 2-hydroxybenzimidamide hydrochloride is critical for predicting its solubility, reactivity, and stability in downstream applications. The hydrochloride salt form is highly preferred over the free base due to its enhanced stability against oxidative degradation and its superior solubility in polar protic solvents used during cyclocondensation reactions 1.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Hydroxybenzimidamide hydrochloride |
| Common Synonyms | 2-Hydroxybenzamidine HCl, Salicylamidine hydrochloride |
| CAS Registry Number | 501904-25-2 (HCl salt) 2 / 45744-18-1 (Free base) |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| SMILES Code | N=C(N)C1=CC=CC=C1O.Cl |
| Physical Appearance | Pale brown to off-white crystalline solid |
| Solubility Profile | Soluble in Methanol, Ethanol, DMSO; Insoluble in Hexane |
Part 2: Synthetic Methodologies and Mechanistic Causality
The synthesis of 2-hydroxybenzimidamides has historically been challenging. The classical Pinner reaction —which involves treating 2-hydroxybenzonitrile with anhydrous HCl in ethanol followed by ammonolysis—often results in poor yields. The causality here is straightforward: the unprotected phenolic oxygen can interfere with the highly reactive imidate intermediate, leading to unwanted side reactions or premature hydrolysis.
To bypass this, modern synthetic workflows utilize the reductive ring-opening of 3-aminobenzisoxazoles 3. The N-O bond in the benzisoxazole ring is uniquely susceptible to hydrogenolysis, allowing for chemoselective cleavage without the need for hydroxyl protection.
Protocol 1: Synthesis via Reductive Ring-Opening (Self-Validating Workflow)
Objective: High-yield synthesis of 2-hydroxybenzimidamide HCl without protecting groups.
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Reaction Setup : Charge a heavy-walled reaction vessel with 3-aminobenzisoxazole (1.0 eq, e.g., 0.187 mmol).
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Catalyst & Solvent Addition : Add 5% Pd/C catalyst (approx. 5 mol% Pd) and HPLC-grade methanol (2 mL).
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Causality: Methanol provides excellent solubility for the polar amidine product and facilitates necessary proton transfer during the catalytic reduction.
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Hydrogenation : Evacuate the vessel and purge with inert gas (Argon) three times. Introduce a hydrogen atmosphere (1 atm via balloon or 30 psi via Parr shaker). Stir vigorously for 12–18 hours at room temperature.
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Self-Validation (In-Process) : Monitor via TLC (UV 254 nm). The starting material (Rf ~0.6 in 50% EtOAc/Hexane) will disappear. The highly polar product will remain at the baseline, confirming successful N-O cleavage.
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Workup : Filter the mixture through a tightly packed pad of Celite.
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Causality: Celite traps fine, pyrophoric Pd/C particles that standard filter paper might miss, preventing product contamination and oxidative degradation.
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Salt Formation : Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 1N HCl (aqueous), then lyophilize to yield 2-hydroxybenzimidamide hydrochloride as a pale brown solid (>90% yield).
Fig 1: Comparison of classical Pinner vs. modern Reductive Ring-Opening synthesis pathways.
Part 3: Advanced Applications and Downstream Workflows
The true value of 2-hydroxybenzimidamide hydrochloride lies in its bidentate reactivity. It is heavily utilized in three distinct fields:
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Materials Science (Polymer Stabilization) : It is reacted with salicylamide and 3,5-bis(trifluoromethyl)benzoyl chloride to synthesize complex triazine derivatives. These triazines act as highly efficient, long-wavelength UV absorbers, preventing color hue degradation in polycarbonate resin molded articles 4.
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Heterocyclic Chemistry : It undergoes transition-metal-free oxidative N-N bond formation to yield [1,2,4]triazolo[1,5-a]benzazoles, which are privileged scaffolds in medicinal chemistry 5.
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Drug Discovery (Antitubercular Agents) : It is a core building block for synthesizing trifluoromethyl pyrimidinones that exhibit potent activity against Mycobacterium tuberculosis6.
Protocol 2: Synthesis of Antitubercular Pyrimidinones (Cyclocondensation)
Objective:[3+3] Cyclocondensation of the amidine with a 1,3-dielectrophile.
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Reagent Preparation : In a dry round-bottom flask, dissolve 2-hydroxybenzimidamide hydrochloride (1.5 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.8 mmol, 1.2 eq) in anhydrous ethanol (5 mL).
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Base Activation : Add Triethylamine (Et₃N) (3.0 mmol, 2.0 eq) dropwise at room temperature.
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Causality: The first equivalent of Et₃N neutralizes the HCl salt, liberating the free, nucleophilic amidine. The second equivalent catalyzes the enolization of the keto-ester, priming it for nucleophilic attack.
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Thermal Cyclization : Heat the reaction mixture to 80°C under reflux for 4–6 hours.
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Self-Validation : Monitor via TLC (50% EtOAc-hexane). The reaction is complete when the highly UV-active pyrimidinone product spot replaces the starting materials.
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Purification : Evaporate the solvent to dryness. Purify the crude residue via flash chromatography on silica gel (60–120 mesh) using 40% EtOAc-hexane to afford the pure trifluoromethyl pyrimidinone as an off-white solid.
Fig 2: Downstream applications of 2-Hydroxybenzimidamide HCl in materials and drug discovery.
References
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BLD Pharm. "45744-18-1 | 2-Hydroxybenzimidamide Information." BLD Pharm. 1
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ChemScene. "501904-25-2 | 2-Hydroxybenzimidamide hydrochloride." ChemScene. 2
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Lepore, S. D., et al. "Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles." Tetrahedron Letters (Florida Atlantic University / ResearchGate). 3
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Frontiers. "Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis." Frontiers in Chemistry. 6
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Google Patents. "EP2460799A1 - New triazine derivative, ultraviolet absorber, and resin composition." European Patent Office. 4
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The Royal Society of Chemistry. "Syntheses of [1,2,4]triazolo[1,5-a]benzazoles Enabled by the Transition-Metal-Free Oxidative N-N Bond Formation." RSC Advances. 5
Sources
- 1. 45744-18-1|2-Hydroxybenzimidamide|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2460799A1 - New triazine derivative, ultraviolet absorber, and resin composition - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
